molecular formula C9H12BrNO B3123143 2-(2-Amino-5-bromophenyl)propan-2-ol CAS No. 304853-89-2

2-(2-Amino-5-bromophenyl)propan-2-ol

Cat. No. B3123143
M. Wt: 230.1 g/mol
InChI Key: LTXRKVHNRDEBRT-UHFFFAOYSA-N
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Description

“2-(2-Amino-5-bromophenyl)propan-2-ol” is a chemical compound with diverse applications in scientific research. It is a secondary alcohol, in which the OH group is attached to the carbon atom with only one hydrogen present . The IUPAC name of this compound is 1-amino-2-(2-bromophenyl)propan-2-ol .


Molecular Structure Analysis

The molecular formula of “2-(2-Amino-5-bromophenyl)propan-2-ol” is C9H12BrNO . The InChI code is 1S/C9H12BrNO.ClH/c1-9(12,6-11)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H .

Scientific Research Applications

Synthesis and Antimicrobial Agents

One application of a similar compound, 3-amino-2-(4-bromo phenyl) propan-1-ol, involves its synthesis and testing as a potential antimicrobial agent. The study detailed the synthesis process and characterization of the compound, which was later screened for its antimicrobial activity (Doraswamy & Ramana, 2013).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

In research exploring beta-adrenoceptor blocking agents, derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols were synthesized and studied for their affinity to beta 1- and beta-2-adrenoceptors. This research contributes to understanding the cardioselectivity of certain compounds, which is essential in developing targeted cardiac medications (Rzeszotarski et al., 1979).

Antimalarial Activity

A study focused on synthesizing a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which are structurally similar to 2-(2-Amino-5-bromophenyl)propan-2-ol. These compounds showed promising antimalarial properties, indicating potential applications in treating malaria (Werbel et al., 1986).

Safety And Hazards

The safety data sheet for “2-(2-Amino-5-bromophenyl)propan-2-ol” suggests avoiding breathing vapors and contact with skin and eyes . It is also recommended to control personal contact with the substance by using protective equipment .

properties

IUPAC Name

2-(2-amino-5-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRKVHNRDEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-bromophenyl)propan-2-ol

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzoic acid (10 g, 46 mmol) in dry THF (200 mL) was treated at −78° C. under nitrogen with a solution of methylmagnesium bromide in ether (3.0 M, 90 mL, 270 mmol). The reaction mixture was slowly warmed to ambient temperature, kept stirring for 48 hours under nitrogen and then poured into a cold 0.5 N aqueous hydrochloride solution (300 mL). The mixture was neutralized with aqueous 1 N sodium hydroxide solution and ethyl acetate (300 mL) was added. The organic layer was separated and aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine and dried (MgSO4). After removal of solvent in vacuo, the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/3:2) to give 2-(2-amino-5-bromophenyl)propan-2-ol as off-white solid (6 g, 57%): mp 62-63° C.; 1H-NMR (CDCl3) δ 7.19 (d, 1H, J=2.3 Hz), 7.12 (dd, 1H, J=8.4, 2.3 Hz), 6.51 (d, 1H, J=8.4 Hz), 4.70 (s, 2H), 1.82 (s, 1H), 1.65 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
90 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
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300 mL
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0 (± 1) mol
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromobenzoic acid (10 g, 46 mmol) in dry THF (200 mL) was treated at −78° C. under nitrogen with a solution of methylmagnesium . bromide in ether (3.0 M, 90 mL, 270 mmol). The reaction mixture was slowly warmed to ambient temperature, kept stirring for 48 hours under nitrogen and then poured into a cold 0.5 N aqueous hydrochloride solution (300 mL). The mixture was neutralized with aqueous 1 N sodium hydroxide solution and ethyl acetate (300 mL) was added. The organic layer was separated and aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine and dried (MgSO4). After removal of solvent in vacuo, the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/3:2) to give 2-(2-amino-5-bromophenyl)propan-2-ol as off-white solid (6 g, 57%): mp 62-63° C.; 1H-NMR (CDCl3) δ 7.19 (d, 1H, J=2.3 Hz), 7.12 (dd, 1H, J=8.4, 2.3 Hz), 6.51 (d, 1H, J=8.4 Hz), 4.70 (s, 2H), 1.82 (s, 1H), 1.65 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Zhang, JC Kern, EA Terefenko, A Fensome… - Bioorganic & medicinal …, 2008 - Elsevier
Novel 7-aryl benzo[1,4]oxazepin-2-ones were synthesized and evaluated as non-steroidal progesterone receptor (PR) modulators. The structure activity relationship of 7-aryl benzo[1,4]…
Number of citations: 19 www.sciencedirect.com
JJ Aitken - 1975 - research-repository.st-andrews.ac …
The synthesis of a series of 6-substituted 4-methylcinnolines is described along with their oxidation and the separation of the oxidation products. An unsuccessful attempt to study the …
L Allott, C Miranda, A Hayes… - EJNMMI …, 2019 - ejnmmipharmchem.springeropen …
The histological evaluation of estrogen receptor (ER) and progesterone receptor (PR) expression in breast cancer lesions from biopsy tissue can stratify patients to receive endocrine …
Number of citations: 8 ejnmmipharmchem.springeropen.com

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